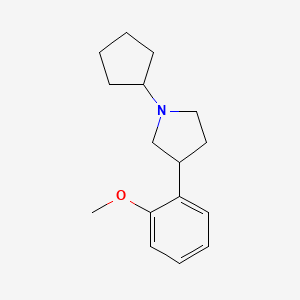![molecular formula C14H19FN2O3 B7632333 4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide](/img/structure/B7632333.png)
4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound is also known as Compound 9b and has been synthesized by various methods.
作用机制
The mechanism of action of 4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Moreover, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been reported to reduce the production of inflammatory mediators and exhibit analgesic properties. Additionally, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which can lead to the formation of amyloid plaques in the brain.
实验室实验的优点和局限性
The advantages of using 4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide in lab experiments include its potent antitumor activity, anti-inflammatory properties, and potential therapeutic applications in neurodegenerative diseases. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, this compound can be studied for its potential use in combination therapy with other anticancer drugs. Moreover, the development of novel formulations of this compound can improve its solubility and bioavailability, thereby enhancing its therapeutic efficacy. Finally, the study of this compound can be extended to preclinical and clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
This compound is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications. This compound exhibits potent antitumor activity, anti-inflammatory properties, and potential therapeutic applications in neurodegenerative diseases. Its mechanism of action and molecular targets need to be further investigated, and its synthesis method needs to be optimized to improve its yield and purity. The study of this compound can be extended to preclinical and clinical trials to evaluate its safety and efficacy in humans.
合成方法
The synthesis of 4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide has been reported by various methods. One of the commonly used methods involves the reaction of 4-fluoro-2-hydroxybenzoic acid with 3-aminopropyl-N,N-dimethylamine followed by acylation with 2-methylpropanoyl chloride. The resulting compound is then treated with hydroxylamine hydrochloride to obtain this compound.
科学研究应用
4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been reported to possess anti-inflammatory and analgesic properties. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3/c1-9(2)13(19)16-6-3-7-17-14(20)11-5-4-10(15)8-12(11)18/h4-5,8-9,18H,3,6-7H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYOVMLZMCKYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCCNC(=O)C1=C(C=C(C=C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-1-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632253.png)
![N-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride](/img/structure/B7632260.png)
![4-Amino-1-[2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-1-yl]butan-1-one;hydrochloride](/img/structure/B7632269.png)
![4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-3-fluorobenzonitrile](/img/structure/B7632279.png)
![1-[(3-Methoxyphenyl)methyl]-4-(triazol-1-ylmethyl)piperidine](/img/structure/B7632281.png)

![2,4-difluoro-5-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride](/img/structure/B7632294.png)
![1-(1-Methylpyrazol-3-yl)-3-[methyl(thiophen-3-ylmethyl)amino]piperidin-2-one](/img/structure/B7632296.png)
![(3-Hydroxy-2-methylphenyl)-[4-(oxan-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7632321.png)

![N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632339.png)
![N-[3-(cyclopentylamino)-3-oxopropyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B7632343.png)
![1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine](/img/structure/B7632346.png)
